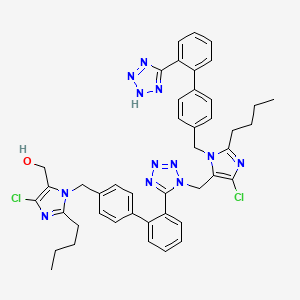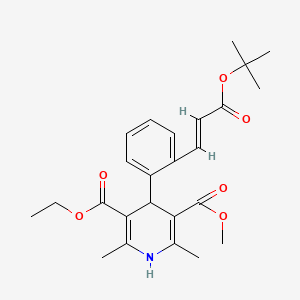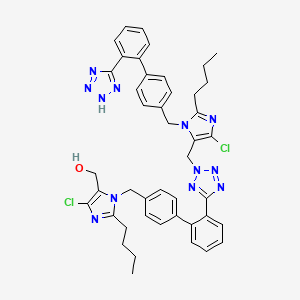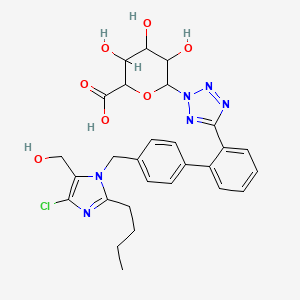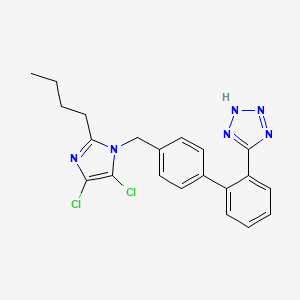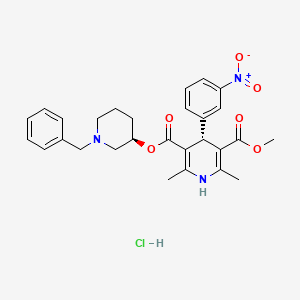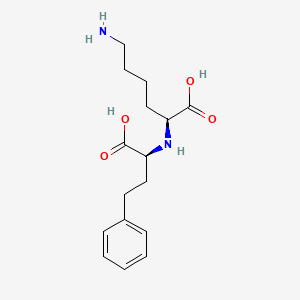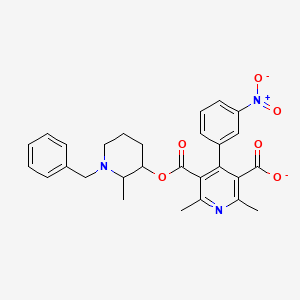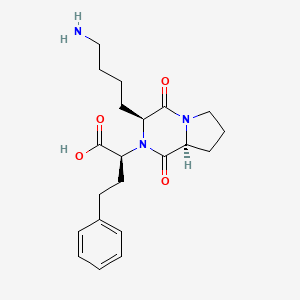
Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride) is a degradation product of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma . This impurity is formed during the synthesis and storage of Carfilzomib and is important for understanding the stability and efficacy of the drug .
作用机制
Target of Action
The primary target of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a related impurity of Carfilzomib, is the proteasome . The proteasome plays a crucial role in the degradation of intracellular proteins and mediates several cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases .
Mode of Action
Carfilzomib, from which the impurity is derived, is a second-generation proteasome inhibitor . It binds irreversibly with the proteasome, specifically to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This irreversible binding is a unique feature that helps overcome major toxicities and resistance associated with first-generation proteasome inhibitors .
Biochemical Pathways
The inhibition of the proteasome by (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride affects several biochemical pathways. It results in the induction of cell cycle arrest and apoptosis via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Result of Action
The result of the action of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is the inhibition of cellular proliferation, ultimately leading to cell cycle arrest and apoptosis of cancerous cells . This is achieved through the modulation of several pathways, as mentioned above .
Action Environment
The action, efficacy, and stability of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the stability of the compound . .
准备方法
The synthesis of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride involves the hydrolysis of Carfilzomib under acidic conditions. Typically, a stock solution of Carfilzomib is mixed with 1 N hydrochloric acid solution and kept at room temperature (18–20 °C) or at 60 °C . The reaction conditions and purification methods are crucial to isolate this impurity in a pure form .
化学反应分析
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is used in scientific research to study the stability and degradation pathways of Carfilzomib . It is also used in pharmaceutical research to develop methods for detecting and quantifying impurities in drug formulations . Additionally, this compound is valuable in understanding the pharmacokinetics and pharmacodynamics of Carfilzomib and its related impurities .
相似化合物的比较
Similar compounds to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride include other degradation products of Carfilzomib, such as:
- (2S)-N-((S)-1-((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide .
- Various diol derivatives of Carfilzomib . These compounds share structural similarities but differ in their specific functional groups and degradation pathways. The uniqueness of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride lies in its specific formation conditions and its impact on the stability of Carfilzomib .
属性
CAS 编号 |
168154-76-5 |
|---|---|
分子式 |
C10H11NO3 . HCl |
分子量 |
193.20 36.46 |
熔点 |
207-209 °C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


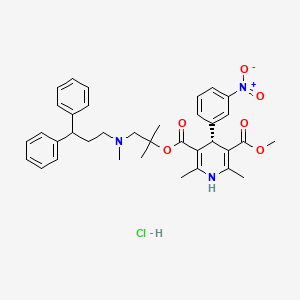
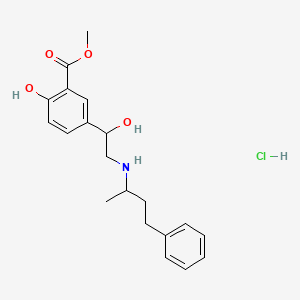
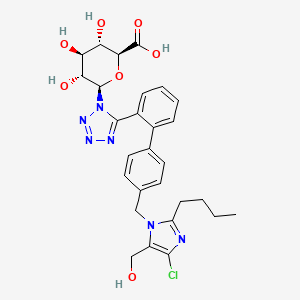
![Losartan Imidazo[1,5-b]isoquinoline Impurity](/img/structure/B600980.png)
